N-Boc-D-phenylalaninol

概要

説明

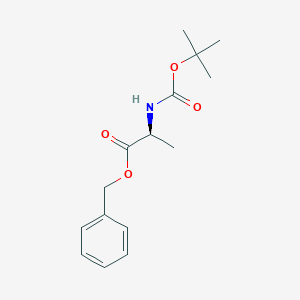

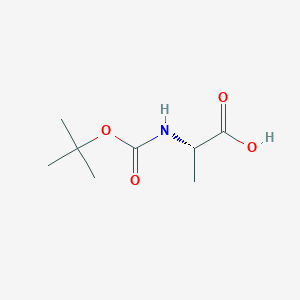

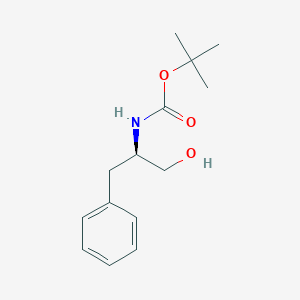

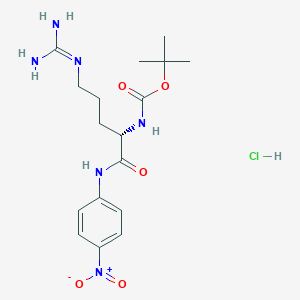

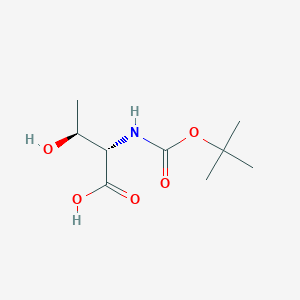

N-Boc-D-phenylalaninol is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 . It is a white to light yellow crystal powder . It is used as a protected D-Phenylalaninol, an intermediate in the preparation of (S)-Amphetamine .

Synthesis Analysis

The synthesis of this compound involves Boc solid-phase peptide synthesis . The linear formula of the compound is C6H5CH2CH [NHCO2C (CH3)3]CH2OH .Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (C6H5), a methylene group (CH2), a carbon atom ©, a carbonyl group (C=O), a tert-butyl group (C(CH3)3), and a hydroxyl group (OH) .Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with its use as a protecting group in peptide synthesis . The Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis

This compound has a melting point of 95-98 °C and a boiling point of 394.48°C . Its density is estimated to be 1.0696, and it has a refractive index of 1.5280 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

1. Native Chemical Ligation and Synthesis

N-Boc-D-phenylalaninol plays a pivotal role in native chemical ligation, a method crucial for peptide synthesis. For instance, the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables ligation at phenylalanine sites. This method is notably used in the synthesis of complex peptides like LYRAMFRANK (Crich & Banerjee, 2007).

2. Photoactivatable Analogs for Biochemical Studies

The Boc-protected derivative of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, is used in biochemical research. It's instrumental in studying the mischarging of tRNA, providing insights into protein synthesis mechanisms (Baldini et al., 1988).

3. Development of Phosphotyrosyl Mimetics

This compound derivatives are significant in the synthesis of conformationally-constrained phosphotyrosyl mimetics. These mimetics are crucial for studying cellular signal transduction processes (Oishi et al., 2004).

4. Radioiodination for Peptide Synthesis

This compound is used in the preparation of radioiodinated phenylalanine derivatives, which are essential for peptide synthesis. This application is crucial in the field of radiopharmaceuticals (Wilbur et al., 1993).

5. Asymmetric Hydrogenation in Pharmaceutical Synthesis

The compound finds use in the asymmetric hydrogenation of amino acids, important for the production of pharmaceutical intermediates. This process was employed in the large-scale synthesis of an N-BOC d-phenylalanine pharmaceutical intermediate (Fox et al., 2011).

6. Synthesis of Aminomethyl Derivatives

N-Boc-4-Aminomethyl-L-phenylalanine is synthesized from N-Boc-4-Iodophenylalanine, showing the versatility of this compound in creating different amino acid derivatives (Hartman & Halczenko, 1991).

7. Biohybrid Coupling Reactions

This compound is also important in biohybrid coupling reactions. For example, the synthesis of the N-(2-seleninatoethyl) amide of N-Boc-phenylalanine is used in coupling reactions with thiouridine and glutathione, demonstrating its potential in biochemical research (Abdo, Sun, & Knapp, 2013).

作用機序

Target of Action

N-Boc-D-phenylalaninol is a chemical compound with the molecular formula C14H21NO3 . It is primarily used as a protected D-Phenylalaninol, an intermediate in the preparation of (S)-Amphetamine . .

Pharmacokinetics

Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone suggests that it may have good bioavailability.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored sealed in dry conditions at 2-8°C

Safety and Hazards

N-Boc-D-phenylalaninol is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

将来の方向性

While specific future directions for N-Boc-D-phenylalaninol are not detailed in the search results, it’s worth noting that the compound is used as an intermediate in the preparation of (S)-Amphetamine . This suggests potential applications in the development of new pharmaceuticals.

Relevant Papers One relevant paper discusses the mild deprotection of the N-Boc group using oxalyl chloride . Another paper presents a sustainable and chemoselective N-Boc protection of amines in a biodegradable deep eutectic solvent .

特性

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKDMDVMMCXTMO-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427108 | |

| Record name | N-Boc-D-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106454-69-7 | |

| Record name | N-Boc-D-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]propionate](/img/structure/B558389.png)